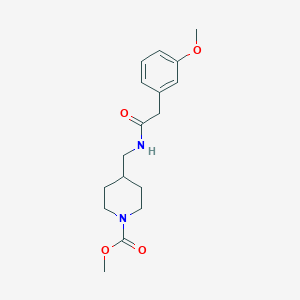![molecular formula C25H19N3O3S2 B2522774 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 391866-92-5](/img/structure/B2522774.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide" is a complex molecule that appears to be related to a family of compounds that include benzothiazole and acetamide groups. These compounds are of interest due to their potential biological activities, such as anticancer, anti-inflammatory, and antibacterial properties, as well as their photophysical characteristics.
Synthesis Analysis
The synthesis of related benzothiazole acetamide derivatives often involves refluxing benzothiazoles with acetic acid or similar acylation reactions. For example, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen bond-associated crystals . Another approach involves C-C coupling methodology in the presence of Pd(0) using aryl boronic pinacol ester/acids to synthesize N-(6-arylbenzo[d]thiazol-2-yl)acetamides . Microwave-assisted synthesis is also a common technique used to prepare novel derivatives, such as the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives .
Molecular Structure Analysis
The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in their assembly and biological activity. For instance, water molecules can act as a bridge forming hydrogen bonds in N-(benzo[d]thiazol-2-yl)acetamide, leading to the formation of three different molecular assemblies . The molecular docking studies of some derivatives indicate that these compounds bind to the non-metallic active site of enzymes, such as urease, and that hydrogen bonding with the enzyme is crucial for inhibition .
Chemical Reactions Analysis
The chemical reactivity of benzothiazole acetamide derivatives includes their ability to inhibit enzymes and cell proliferation. For example, N-benzyl substituted acetamide derivatives have shown inhibition of c-Src kinase and cell proliferation in various cancer cell lines . The compounds' reactivity is influenced by the presence of substituents on the benzothiazole ring, which can significantly affect their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole acetamide derivatives are influenced by their molecular structure. These compounds exhibit photophysical properties due to their hydrogen bond associations . They also show a range of biological activities, including antioxidant, anti-inflammatory, and antibacterial effects. For instance, some derivatives have shown good antioxidant activity in various assays and excellent anti-inflammatory activity . The antibacterial activity of these compounds has been demonstrated against both Gram-positive and Gram-negative bacteria .
科学的研究の応用
Thiophene and Benzothiazole Derivatives
Thiophene analogues, including benzothiazoles and tetrahydrobenzothiophenes, have been synthesized and evaluated for their potential carcinogenicity, demonstrating varied biological activities that indicate potential applications in medicinal chemistry and environmental toxicology (Ashby et al., 1978). The synthesis and biological significance of 2-(thio)ureabenzothiazoles have been extensively reviewed, highlighting their importance in medicinal chemistry due to a broad spectrum of pharmacological activities (Rosales-Hernández et al., 2022).
Acetamides and Their Biological Effects
Acetamide derivatives have been investigated for various biological effects, including toxicity and biodegradation. Kennedy (2001) provided a comprehensive review of the toxicology of acetamide and its derivatives, offering insights into their commercial importance and the biological consequences of exposure, which are crucial for understanding the environmental and health implications of these compounds (Kennedy, 2001).
Pharmacological Evaluation and Environmental Impact
Research has also focused on the pharmacological evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents, demonstrating the diverse therapeutic potential of thiophene and benzothiazole derivatives (Raut et al., 2020). Additionally, the environmental fate and behavior of related compounds, such as parabens (which share functional group similarities with acetamides), have been reviewed to understand their persistence and impact in aquatic environments (Haman et al., 2015).
作用機序
The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds with similar structures have been found to have a wide range of biological activities, including antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
将来の方向性
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c29-20(13-28-24(30)14-7-1-2-8-15(14)25(28)31)27-23-21(16-9-3-5-11-18(16)32-23)22-26-17-10-4-6-12-19(17)33-22/h1-2,4,6-8,10,12H,3,5,9,11,13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTQWRPZQXNDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2522695.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2522696.png)

![1-[4-[3-(3-Fluoropyridin-2-yl)oxypiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2522698.png)
![N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2522699.png)
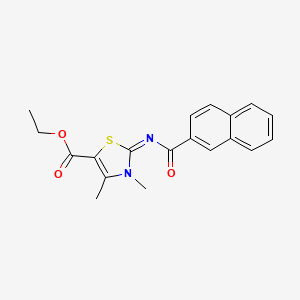
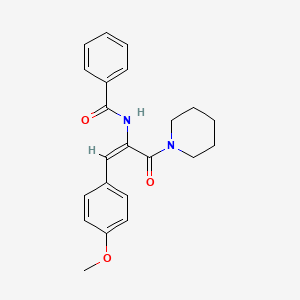

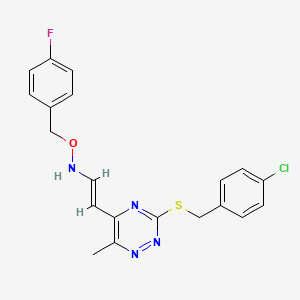
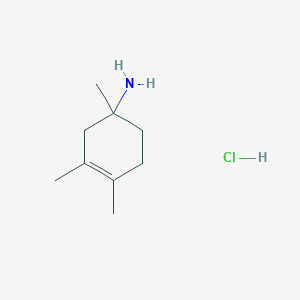
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2522708.png)

